

Potential Therapeutic Targets for 4-Aminopiperidin-2-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopiperidin-2-one hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidin-2-one scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a broad spectrum of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the key molecular targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in drug discovery and development efforts.

Antifungal Activity: Targeting Ergosterol Biosynthesis

4-Aminopiperidine derivatives have shown significant promise as antifungal agents by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.^{[1][2][3][4]} The primary molecular targets within this pathway are sterol C14-reductase and sterol C8-isomerase.^{[1][2]}

Quantitative Data: Antifungal Activity

Compound	Fungal Strain	MIC (µg/mL)	IC50 (µM) - Ergosterol Biosynthesis	Reference
1-benzyl-N-dodecylpiperidin-4-amine	<i>Candida</i> spp.	0.5 - 4	-	[1]
N-dodecyl-1-phenethylpiperidin-4-amine	<i>Aspergillus</i> spp.	1 - 8	-	[1]
Compound 1a	<i>Candida albicans</i>	-	Well-correlated with MIC	[5]
Compound 1b	<i>Candida albicans</i>	-	-	[5]

Note: Specific IC50 values for ergosterol biosynthesis inhibition were not always provided in the abstracts; however, a strong correlation with Minimum Inhibitory Concentration (MIC) was established.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

This protocol outlines the general steps to assess the inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.

1. Fungal Culture Preparation:

- Grow the desired fungal strain (e.g., *Candida albicans*, *Saccharomyces cerevisiae*) in a suitable liquid medium (e.g., YPD broth) to mid-log phase.

2. Compound Treatment:

- Aliquot the fungal culture into fresh media.
- Add varying concentrations of the test 4-aminopiperidine derivative. Include a positive control (e.g., fluconazole, terbinafine) and a no-drug control.

- Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 30-37°C).

3. Sterol Extraction:

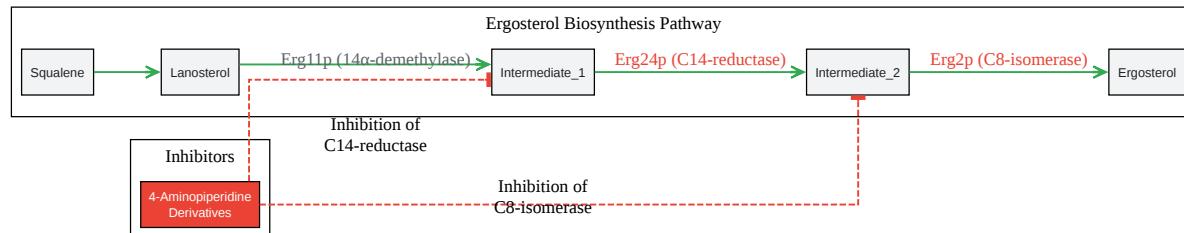
- Harvest the fungal cells by centrifugation.
- Saponify the cell pellet using an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol) by heating at 80-90°C for 1-2 hours.
- Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane or petroleum ether.
- Evaporate the organic solvent to dryness.

4. Sterol Analysis:

- Resuspend the dried sterol extract in a suitable solvent.
- Analyze the sterol composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - For TLC, spot the extracts on a silica gel plate and develop the chromatogram using a suitable solvent system. Visualize the spots by staining (e.g., with iodine vapor or a specific sterol stain).
 - For GC-MS, derivatize the sterols if necessary and inject them into the GC-MS system to identify and quantify ergosterol and any accumulated intermediates.

5. Data Analysis:

- Compare the sterol profiles of the compound-treated samples to the controls. Inhibition of ergosterol biosynthesis is indicated by a decrease in the ergosterol peak and an accumulation of precursor sterols.
- Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in ergosterol levels compared to the no-drug control.



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Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Antiviral Activity

Hepatitis C Virus (HCV) Assembly Inhibition

Certain 4-aminopiperidine scaffolds have been identified as potent inhibitors of the Hepatitis C Virus (HCV) life cycle, specifically targeting the assembly and release of infectious virions.[\[6\]](#)[\[7\]](#) [\[8\]](#)

Quantitative Data: Anti-HCV Activity

Compound	Assay	EC50 (μ M)	CC50 (μ M)	Reference
Compound 1	HCVcc	2.57	>20	[6] [7]
Compound 2	HCVcc	2.09	>20	[6] [7]

Experimental Protocol: HCV Assembly Inhibition Assay (HCVcc System)

This protocol describes a cell-based assay to evaluate the effect of compounds on the full HCV replication cycle, which is necessary to identify assembly inhibitors.

1. Cell Culture:

- Plate Huh7.5.1 cells (or other susceptible human hepatoma cell lines) in multi-well plates.

2. Infection and Treatment:

- Infect the cells with a cell culture-adapted HCV (HCVcc), often expressing a reporter gene like luciferase, at a specific multiplicity of infection (MOI).
- After a short incubation period to allow for viral entry, remove the inoculum and add fresh media containing serial dilutions of the 4-aminopiperidine test compounds.

3. Incubation:

- Incubate the plates for 48-72 hours to allow for viral replication, assembly, and release.

4. Quantifying Viral Replication/Release:

- Luciferase Assay: If a luciferase reporter virus is used, lyse the cells and measure luciferase activity, which correlates with the level of viral replication.
- RT-qPCR: Measure the levels of intracellular or extracellular HCV RNA to quantify replication and virion release, respectively.
- Infectivity Assay (TCID50): Collect the supernatant from the treated cells and use it to infect naive Huh7.5.1 cells. After a further incubation period, quantify the number of infected cells (e.g., by immunostaining for HCV proteins) to determine the titer of infectious virus produced.

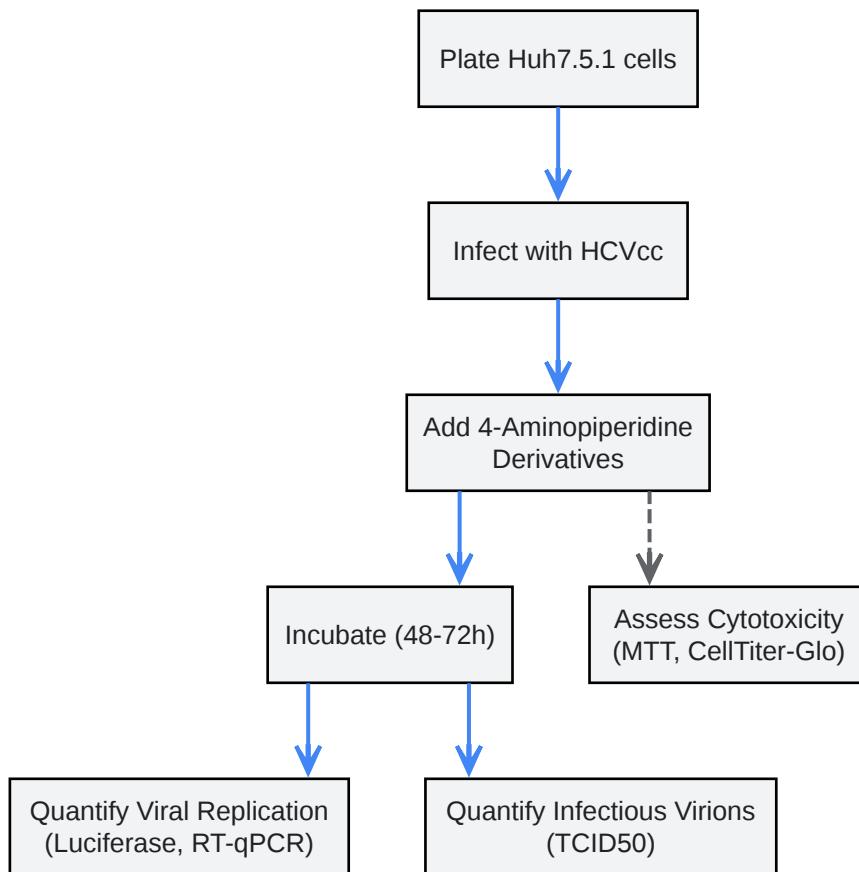
5. Cytotoxicity Assay:

- In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).

6. Data Analysis:

- Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication/infectivity.

- The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound. A high SI value is desirable.



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Caption: Experimental Workflow for HCV Assembly Inhibition Assay.

Human Immunodeficiency Virus (HIV-1) Inhibition

4-Aminopiperidine derivatives have also been investigated as inhibitors of HIV-1, targeting both viral entry and a key enzyme in the replication cycle.

Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.^[3]

Compound	Assay	EC50 (nM)	IC50 (μM) - RT Inhibition	Reference
Piperidin-4-yl-aminopyrimidine derivatives	Wild-type HIV-1	single-digit nM	Lower than nevirapine	[3]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol details a common method for assessing the inhibition of HIV-1 RT.

1. Reagents and Materials:

- Recombinant HIV-1 RT enzyme.
- Poly(rA)-oligo(dT) template-primer.
- Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or a radiolabeled nucleotide).
- Reaction buffer.
- Test compounds (4-aminopiperidine derivatives).
- Positive control (e.g., nevirapine, efavirenz).
- Streptavidin-coated microplates (if using a biotinylated primer).

2. Assay Procedure:

- In a microplate well, combine the reaction buffer, poly(rA)-oligo(dT), and dNTPs.
- Add serial dilutions of the test compounds or controls.
- Initiate the reaction by adding the HIV-1 RT enzyme.
- Incubate the plate at 37°C for 1-2 hours.

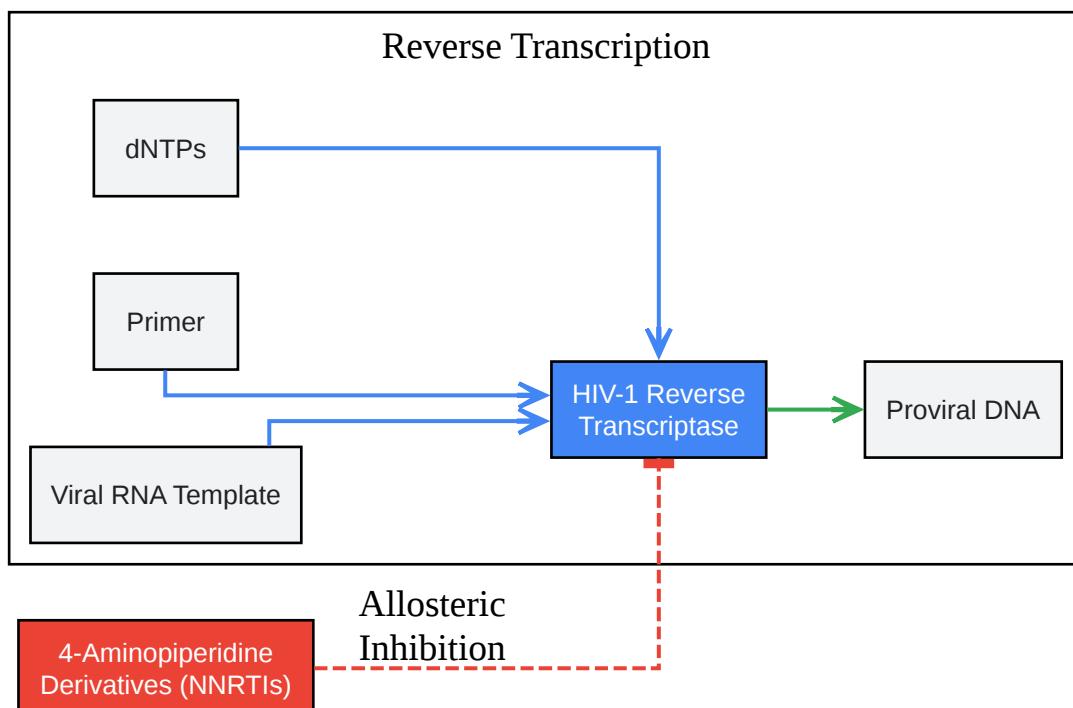
- Stop the reaction.

3. Detection of DNA Synthesis:

- Colorimetric/Chemiluminescent Detection: If a DIG-labeled dUTP and biotinylated primer were used, the newly synthesized DNA can be captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate that produces a detectable signal.
- Radiometric Detection: If a radiolabeled nucleotide was used, the newly synthesized DNA is captured (e.g., by precipitation or on a filter) and the radioactivity is measured.

4. Data Analysis:

- The signal intensity is inversely proportional to the inhibitory activity of the compound.
- Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
- Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.



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Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

4-Aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists.^[9] ^[10] CCR5 is a co-receptor that HIV-1 uses to enter host cells. By blocking this receptor, these compounds prevent the virus from infecting new cells.

Experimental Protocol: CCR5 Antagonist Assay (RANTES Binding Assay)

This assay measures the ability of a compound to compete with the natural ligand for binding to the CCR5 receptor.

1. Cell Preparation:

- Use a cell line that expresses a high level of the CCR5 receptor (e.g., CHO-CCR5 or specific T-cell lines).

2. Competitive Binding:

- Incubate the CCR5-expressing cells with serial dilutions of the 4-aminopiperidine test compound.
- Add a constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES.
- Include controls with no compound (for maximum binding) and a large excess of unlabeled RANTES (for non-specific binding).
- Incubate at room temperature or 4°C for a specified time to reach binding equilibrium.

3. Separation and Detection:

- Separate the cells from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
- Wash the filters to remove any remaining unbound ligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- The amount of radioactivity is proportional to the amount of radioligand bound to the CCR5 receptors.
- Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
- Determine the IC₅₀ or Ki value from the competition curve.

Anticancer Activity

Thymidylate Synthase (TS) Inhibition

Derivatives of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione have been designed as potential anticancer agents that target thymidylate synthase (TS).^[11] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA synthesis and repair in rapidly dividing cancer cells.

SMYD3 Inhibition

A 4-aminopiperidine derivative, EM127, has been identified as a site-specific covalent inhibitor of SMYD3 (SET and MYND domain containing 3).^{[11][12][13][14][15]} SMYD3 is a histone methyltransferase that is overexpressed in various cancers and plays a role in gene expression and cell proliferation.

Quantitative Data: Anti-SMYD3 Activity

Compound	Target	Effect	Reference
EM127 (11C)	SMYD3 (Cys186)	Covalent inhibition, stronger than reference inhibitor EPZ031686	[12][13][14]
EM127 (5 μ M)	MDA-MB-231 breast cancer cells	Attenuated proliferation, reduced SMYD3-mediated ERK signaling	[11][12]

Experimental Protocol: SMYD3 Inhibitory Assay (In Vitro Methyltransferase Assay)

This protocol outlines a method to measure the enzymatic activity of SMYD3 and its inhibition by test compounds.

1. Reagents:

- Recombinant human SMYD3 enzyme.
- Histone H3 or another suitable substrate.
- S-adenosyl-L-[methyl- 3 H]-methionine ($[^3\text{H}]\text{-SAM}$) as the methyl donor.
- Reaction buffer.
- Test compound (e.g., EM127).

2. Assay Procedure:

- In a microplate, combine the reaction buffer, SMYD3 enzyme, and serial dilutions of the test compound.
- Pre-incubate to allow the inhibitor to bind to the enzyme.
- Initiate the methyltransferase reaction by adding the histone substrate and $[^3\text{H}]\text{-SAM}$.

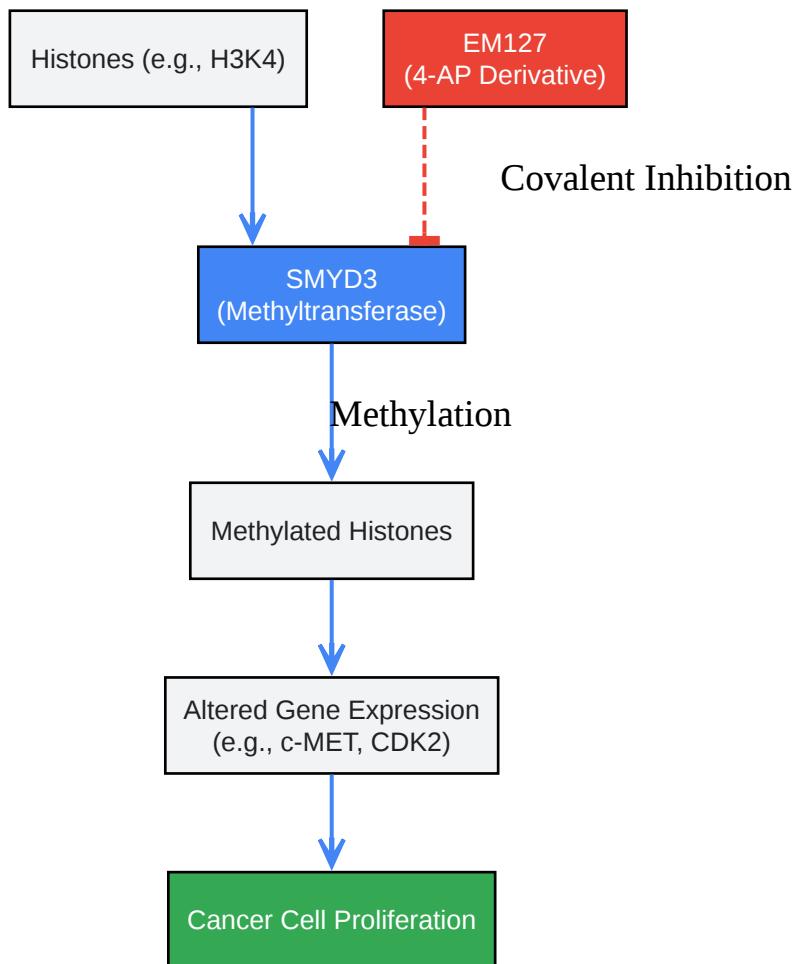
- Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

3. Detection of Methylation:

- Stop the reaction.
- Spot the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper to remove unincorporated [³H]-SAM.
- Measure the radioactivity incorporated into the histone substrate using a scintillation counter.

4. Data Analysis:

- The amount of radioactivity is proportional to the SMYD3 enzyme activity.
- Calculate the percent inhibition for each compound concentration.
- Determine the IC₅₀ value from the dose-response curve.



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